3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide
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Overview
Description
3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzyl bromide, featuring bromine, fluorine, and trifluoromethyl groups attached to the benzene ring
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound would be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
It’s known that sm cross-coupling reactions are generally environmentally benign , suggesting that they can be carried out under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 6-fluoro-2-(trifluoromethyl)benzyl bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of benzyl derivatives with reduced bromine content.
Scientific Research Applications
3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive bromine atoms.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated compounds with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl bromide
Uniqueness
3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the specific arrangement of bromine, fluorine, and trifluor
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(10)7(4)8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWHXTCYVWLBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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